3-Chlorocinnamic acid (CAS 14473-90-6) is a halogenated aromatic carboxylic acid characterized by a trans-alkene conjugated with a meta-chlorinated phenyl ring. In industrial and laboratory procurement, it serves as a critical intermediate for agrochemical development, biocatalytic polyketide synthesis, and active pharmaceutical ingredient (API) manufacturing. Its baseline properties include a moderate pKa of approximately 4.29 and excellent solubility in standard organic solvents such as ethanol and ethyl acetate . Unlike highly sterically hindered or ultra-high-melting analogs, 3-chlorocinnamic acid offers a highly processable profile that integrates seamlessly into mainstream synthetic workflows, making it a versatile and reliable precursor for complex molecular architectures.
Attempting to substitute 3-chlorocinnamic acid with its positional isomers (2-chloro or 4-chloro) or unsubstituted cinnamic acid leads to severe processing bottlenecks and diminished biological efficacy. Thermally, the para-isomer (4-chlorocinnamic acid) melts at nearly 250 °C, rendering it incompatible with low-temperature melt-processing techniques and risking the degradation of thermally labile co-reactants . Sterically, the ortho-isomer (2-chlorocinnamic acid) creates severe active-site hindrance in enzymatic pathways, drastically reducing biocatalytic conversion rates [1]. Furthermore, in agrochemical applications, the meta-chloro substitution is strictly required to maximize modulatory activity against specific bacterial secretion systems, meaning generic analogs will result in sub-optimal assay performance or complete formulation failure[2].
For scale-up and formulation, thermal properties dictate process compatibility. 3-Chlorocinnamic acid exhibits a melting point of 161–164 °C. In stark contrast, 4-chlorocinnamic acid melts at 248–250 °C, and 2-chlorocinnamic acid melts at 208–212 °C. This substantial reduction in melting temperature allows the meta-isomer to be utilized in lower-temperature melt processes and solvent-free esterifications without requiring excessive thermal energy.
| Evidence Dimension | Melting Point |
| Target Compound Data | 161–164 °C |
| Comparator Or Baseline | 4-Chlorocinnamic acid (248–250 °C) and 2-Chlorocinnamic acid (208–212 °C) |
| Quantified Difference | ~85 °C lower than the para-isomer and ~45 °C lower than the ortho-isomer |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables lower-temperature processing and solvent-free syntheses, significantly reducing energy costs and protecting thermally labile co-reactants from degradation.
In engineered enzymatic pathways, precursor steric profile is critical for active-site docking. When used as a starter unit for 18xCHS polyketide synthase, meta-substituted cinnamyl-CoA derivatives (derived from 3-chlorocinnamic acid) achieved a 62.5% successful incorporation rate into novel polyketides. Conversely, ortho-substituted analogs achieved only a 25% success rate due to severe steric clash within the enzyme's active site [1].
| Evidence Dimension | Enzymatic incorporation success rate |
| Target Compound Data | Meta-substituted precursor (62.5% success rate) |
| Comparator Or Baseline | Ortho-substituted precursor (25% success rate) |
| Quantified Difference | 2.5-fold higher successful incorporation rate |
| Conditions | 18xCHS polyketide synthase enzyme system for novel polyketide biosynthesis |
Buyers utilizing engineered enzymatic pathways must select the meta-isomer to avoid the severe active-site steric hindrance and low yields caused by ortho-halogenation.
The position of the halogen substituent heavily influences biological modulatory activity. In assays targeting the Type III Secretion System (T3SS) of the plant pathogen Erwinia amylovora, trans-3-chlorocinnamic acid induced a relative T3SS gene expression of 332.9 ± 16.9. The para-isomer, trans-4-chlorocinnamic acid, achieved a significantly lower relative expression of 171.8 ± 7.7[1].
| Evidence Dimension | Relative T3SS gene expression induction |
| Target Compound Data | trans-3-Chlorocinnamic acid (332.9 ± 16.9) |
| Comparator Or Baseline | trans-4-Chlorocinnamic acid (171.8 ± 7.7) |
| Quantified Difference | Nearly 1.9-fold higher induction of T3SS expression |
| Conditions | Erwinia amylovora Type III Secretion System (T3SS) in vitro assay |
For agricultural chemical developers, the meta-chloro position provides significantly higher modulatory activity on bacterial virulence systems, establishing it as a more potent lead compound.
Halogenation of the cinnamic acid core is required to achieve commercial-grade herbicidal efficacy. In structure-activity relationship studies against the parasitic weed Cuscuta campestris, trans-3-chlorocinnamic acid demonstrated categorically enhanced seedling growth inhibition compared to the unsubstituted trans-cinnamic acid baseline, outperforming other derivatives like m-coumaric acid which showed decreased activity [1].
| Evidence Dimension | Seedling growth inhibition |
| Target Compound Data | trans-3-Chlorocinnamic acid (Enhanced inhibition) |
| Comparator Or Baseline | Unsubstituted trans-cinnamic acid (Baseline inhibition) |
| Quantified Difference | Categorical enhancement of growth-inhibitory activity |
| Conditions | Cuscuta campestris in vitro seedling growth assay |
Validates the necessity of procuring the halogenated derivative over the cheaper unsubstituted baseline to achieve effective herbicidal action against parasitic weeds.
Ideal as a starter unit for engineered polyketide synthases (such as 18xCHS) where ortho-substituted analogs fail due to active-site steric clash, ensuring high-yield biosynthesis of novel polyketides [1].
The preferred intermediate for solvent-free esterifications, polymer functionalizations, or melt-phase reactions where the excessively high melting point of 4-chlorocinnamic acid (>248 °C) would cause thermal degradation of the matrix or co-reactants .
Selected as a high-potency lead compound for modulating bacterial Type III secretion systems and inhibiting parasitic weed growth, significantly outperforming both unsubstituted and para-substituted analogs in targeted efficacy assays[2].
Irritant